Tetraamine
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Overview
Description
Tetraamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with the formula (CH₂)₆N₄. It is a white crystalline compound that is highly soluble in water and polar organic solvents. This compound has a cage-like structure similar to adamantane and is used in the synthesis of various organic compounds, including plastics, pharmaceuticals, and rubber additives .
Preparation Methods
Tetraamine is prepared industrially by combining formaldehyde and ammonia. The reaction can be conducted in both gas phase and solution. The general reaction is as follows:
6CH2O+4NH3→(CH2)6N4+6H2O
This reaction produces this compound and water as byproducts .
Chemical Reactions Analysis
Tetraamine is a versatile reagent in organic synthesis. It undergoes several types of reactions, including:
Formylation: In the Duff reaction, this compound acts as the formyl carbon source to convert arenes into aromatic aldehydes.
Aldehyde Formation: In the Sommelet reaction, this compound converts benzyl halides to aldehydes.
Amine Synthesis: In the Delepine reaction, this compound provides primary amino groups to synthesize amines from alkyl halides
Scientific Research Applications
Tetraamine has numerous applications in scientific research:
Carbon Capture: this compound-functionalized frameworks are used for efficient carbon dioxide capture from flue emissions of natural gas-fired power plants.
Microporous Cavities: this compound is used in metal-organic frameworks to create amine-appended solid adsorbents for CO₂ capture.
Copper Chelation: This compound is used as a copper chelating agent in the treatment of Wilson’s disease, where it promotes urinary copper excretion.
Mechanism of Action
The mechanism of action of tetraamine varies depending on its application:
Copper Chelation: In the treatment of Wilson’s disease, this compound acts as a selective copper (II) chelator, promoting the excretion of excess copper from the body.
Carbon Capture: In carbon capture applications, this compound-functionalized frameworks retain cooperativity, leading to efficient CO₂ adsorption and desorption cycles.
Comparison with Similar Compounds
Tetraamine can be compared with other similar compounds such as:
Triethylenetetramine: Another copper chelating agent used in the treatment of Wilson’s disease.
Pentaamines: Compounds like tetraethylenepentaamine are used in various industrial applications, including as antifouling agents and corrosion inhibitors.
This compound’s unique cage-like structure and versatile reactivity make it a valuable compound in various scientific and industrial applications. Its ability to form stable complexes and undergo multiple types of reactions highlights its importance in organic synthesis and beyond.
Properties
Molecular Formula |
C81H68N4O8 |
---|---|
Molecular Weight |
1225.4 g/mol |
IUPAC Name |
2-N,2-N',7-N,7-N'-tetrakis(2-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C81H68N4O8/c1-86-61-37-25-53(26-38-61)82(73-17-9-13-21-77(73)90-5)57-33-45-65-66-46-34-58(83(54-27-39-62(87-2)40-28-54)74-18-10-14-22-78(74)91-6)50-70(66)81(69(65)49-57)71-51-59(84(55-29-41-63(88-3)42-30-55)75-19-11-15-23-79(75)92-7)35-47-67(71)68-48-36-60(52-72(68)81)85(56-31-43-64(89-4)44-32-56)76-20-12-16-24-80(76)93-8/h9-52H,1-8H3 |
InChI Key |
KSSJBGNOJJETTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC=CC=C8OC)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C1=CC=CC=C1OC |
Origin of Product |
United States |
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